molecular formula C13H12N2O2S B14250803 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide CAS No. 208641-14-9

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide

Katalognummer: B14250803
CAS-Nummer: 208641-14-9
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: DMJPIRURZPTCRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonic acid.

    Reduction: 4-Methyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the sulfonamide group.

    4-Methyl-N-(pyridin-3-yl)benzene-1-sulfonamide: Similar structure with a different position of the pyridine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional functional groups and a more complex structure.

Uniqueness

4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and imine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

208641-14-9

Molekularformel

C13H12N2O2S

Molekulargewicht

260.31 g/mol

IUPAC-Name

4-methyl-N-(pyridin-4-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C13H12N2O2S/c1-11-2-4-13(5-3-11)18(16,17)15-10-12-6-8-14-9-7-12/h2-10H,1H3

InChI-Schlüssel

DMJPIRURZPTCRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.